molecular formula C15H13N B3424232 2-benzyl-1H-indole CAS No. 3377-72-8

2-benzyl-1H-indole

Cat. No.: B3424232
CAS No.: 3377-72-8
M. Wt: 207.27 g/mol
InChI Key: UZOBCRQUEAWJQH-UHFFFAOYSA-N
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Description

2-Benzyl-1H-indole is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The benzyl group is attached to the nitrogen atom of the indole ring. Indole derivatives are significant in various fields due to their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1H-indole can be achieved through several methods, including:

    Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Larock Indole Synthesis: This method utilizes palladium-catalyzed cyclization of o-iodoanilines with internal alkynes.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products Formed

    Nitration: Formation of 2-nitro-1H-indole.

    Bromination: Formation of 2-bromo-1H-indole.

    Oxidation: Formation of indole-2,3-dione.

    Reduction: Formation of 2-benzyl-1H-indoline.

Scientific Research Applications

Chemical Applications

Synthesis Building Block
2-Benzyl-1H-indole serves as a crucial building block in organic synthesis. Its indole structure allows for the formation of more complex molecules through various chemical reactions, including:

  • Fischer Indole Synthesis : This method utilizes phenylhydrazine and aldehydes or ketones to form indoles.
  • Benzylation Reactions : The compound can be benzylated using benzyl halides in the presence of bases like sodium hydride.
  • Thioether Formation : It can react with thiol compounds to create thioether linkages, enhancing its chemical diversity.

This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial activity. For instance, studies have shown inhibition of bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus at concentrations as low as 0.22 µg/mm² .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Case studies demonstrate its efficacy against various cancer models:

  • Ovarian Cancer : In vivo studies on ovarian cancer xenografts in nude mice showed tumor growth suppression rates exceeding 100% due to apoptosis induction and cell cycle arrest .
  • Lung Adenocarcinoma : Compounds based on the indole structure exhibited high activity against A549 lung adenocarcinoma cell lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory pathways, potentially reducing cytokine production and inflammatory cell infiltration .

Case Studies

Several case studies highlight the diverse applications of this compound:

  • Antiviral Activity Against SARS-CoV-2
    A study evaluated a library of this compound derivatives for their inhibitory effects on SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Several compounds demonstrated strong inhibition with low cytotoxicity, indicating potential therapeutic applications against COVID-19 .
  • Evaluation in Cancer Models
    In vivo studies using mouse models showed that related indole derivatives significantly reduced tumor sizes across various cancer types through mechanisms involving apoptosis and disruption of the cell cycle .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cancer TypeEffective ConcentrationMechanism of Action
AntimicrobialPseudomonas aeruginosa0.22 µg/mm²Inhibition of bacterial growth
AnticancerOvarian Cancer>100% tumor growth suppressionInduction of apoptosis
Anti-inflammatoryCytokine modulationVariesReducing cytokine production
AntiviralSARS-CoV-2IC50 values <10 µMInhibition of RdRp activity

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of the indole family, lacking the benzyl group.

    2-Methyl-1H-indole: Similar structure with a methyl group instead of a benzyl group.

    2-Phenyl-1H-indole: Similar structure with a phenyl group instead of a benzyl group.

Uniqueness

2-Benzyl-1H-indole is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance lipophilicity, affecting the compound’s ability to cross cell membranes and interact with hydrophobic pockets in biological targets .

Biological Activity

Overview

2-Benzyl-1H-indole is a derivative of indole characterized by a benzyl group attached to the nitrogen atom of the indole ring. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique structural features that enhance its interaction with various biological targets. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13N\text{C}_{15}\text{H}_{13}\text{N}

This structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with the benzyl group influencing its lipophilicity and reactivity. The presence of the benzyl group enhances the compound's ability to traverse cell membranes and interact with hydrophobic regions of biological macromolecules .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives of indole compounds, including this compound, showed antiproliferative effects with IC50 values ranging from 56 nM to 66 nM against several cancer types .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundIC50 (nM)Cancer Type
This compound56Breast Cancer
Indole Derivative A59Lung Cancer
Indole Derivative B66Colon Cancer

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. It has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. It has been shown to inhibit neuronal apoptosis and reduce oxidative stress in neuronal cells, making it a candidate for therapeutic applications in neurodegenerative diseases .

Case Study: Neuroprotective Mechanism
In a model of ischemic stroke, treatment with this compound resulted in reduced infarction size and improved neurological outcomes in rats. This effect was linked to the compound's ability to modulate inflammatory pathways and enhance neuronal survival .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell growth and survival.
  • Nucleic Acid Interaction : Its structure allows for potential binding to DNA/RNA, affecting gene expression and cellular functions.

Properties

IUPAC Name

2-benzyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-9,11,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOBCRQUEAWJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311767
Record name 2-(Phenylmethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3377-72-8
Record name 2-(Phenylmethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3377-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylmethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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